![molecular formula C9H11N3OS B2724249 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956440-32-7](/img/structure/B2724249.png)

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

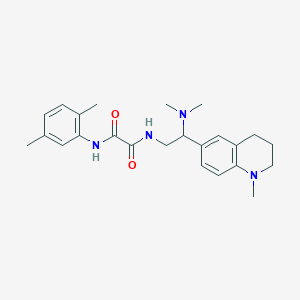

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol, also known as 2-AP, is a pyrazole compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a versatile compound that can be used as a substrate in biochemistry, as a ligand in organic synthesis, and as a catalyst in organic reactions. Furthermore, 2-AP has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and diabetes.

Wissenschaftliche Forschungsanwendungen

Regio-Orientation in Pyrazolopyrimidines Synthesis

The study by Mohamed and Mahmoud (2019) emphasizes the regio-orientation and regioselectivity in reactions involving aminopyrazoles with bielectrophilic reagents, leading to pyrazolopyrimidines. This research is crucial for understanding the nucleophilicity and regio-orientation controversies in pyrazolopyrimidine synthesis, offering insights into the strategic development of novel compounds with enhanced properties (Mohamed & Mahmoud, 2019).

Heterocyclic Compounds Synthesis

Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting their utility as building blocks for heterocyclic compounds synthesis. This synthesis route is instrumental in developing new classes of heterocyclic compounds with potential applications in pharmaceuticals and dyes (Gomaa & Ali, 2020).

Carcinogenicity Evaluation of Thiophene Analogues

Research by Ashby et al. (1978) on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, assessed their potential carcinogenicity. This work provides a foundational understanding of the structural influence on carcinogenicity, contributing to safer drug design and chemical synthesis (Ashby et al., 1978).

Therapeutic Applications of Pyrazolines

Shaaban, Mayhoub, and Farag (2012) discussed the therapeutic applications of pyrazoline derivatives, outlining their pharmacological effects such as antimicrobial, anti-inflammatory, and antidepressant activities. This review underscores the versatility of pyrazoline derivatives in drug development, showcasing their potential in addressing a broad spectrum of diseases (Shaaban, Mayhoub, & Farag, 2012).

Synthesis Strategies for Pyrazole Derivatives

Dar and Shamsuzzaman (2015) provided an overview of synthesis strategies for pyrazole derivatives, highlighting their biological activities and applications in medicinal chemistry. This review offers valuable insights into the methodologies for synthesizing pyrazole-based compounds, facilitating the exploration of their potential in various pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Eigenschaften

IUPAC Name |

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWMLINANTXCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)N)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)